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Thioformaldehyde (H₂CS), the simplest thiocarbonyl compound, is a transient species that

readily oligomerizes.[1][2] Its dimerization and trimerization pathways are of significant interest

in understanding the fundamental reactivity of thiocarbonyls. This guide provides a comparative

overview of the energetics of these processes, supported by computational and experimental

data, to offer insights for researchers in chemistry and drug development.

Energetic Landscape of Dimerization vs.
Trimerization
Computational studies have elucidated the energetic favorability of trimerization over direct

dimerization to a cyclic product. The direct formation of the cyclic dimer, 1,3-dithietane, from

two thioformaldehyde monomers is not experimentally observed.[1] Theoretical calculations

indicate that the trimerization of thioformaldehyde into 1,3,5-trithiane is a more favorable

process.[1]

The trimerization is proposed to occur via an open-chain dimer intermediate. The activation

Gibbs energy for the overall trimerization is calculated to be 118.1 kJ/mol, while the formation

of the open-chain dimer has a lower activation Gibbs energy of 74.0 kJ/mol.[1]

In contrast to the formation of a covalently bonded dimer, studies have also investigated the

formation of non-covalent thioformaldehyde dimers. These weakly bound dimers are
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characterized by binding energies ranging from approximately -1.1 to -3.4 kcal/mol, as

determined by high-level computational methods.[3][4]

Experimental studies on 1,3,5-trithiane have determined its enthalpy of formation in the

gaseous state to be 84.6 ± 2.6 kJ/mol.[5][6]

Quantitative Energetic Data
The following table summarizes the key energetic parameters associated with the dimerization

and trimerization of thioformaldehyde.

Parameter Species/Process Value Method

Activation Gibbs

Energy

Thioformaldehyde

Trimerization
118.1 kJ/mol G3(MP2) Calculation

Activation Gibbs

Energy

Open-Chain Dimer

Formation
74.0 kJ/mol G3(MP2) Calculation

Binding Energy
Non-covalent (CH₂S)₂

Dimers
-1.1 to -3.4 kcal/mol

CCSD(T)-F12

Calculation

Gas-Phase Enthalpy

of Formation (ΔfH°)
1,3,5-Trithiane 84.6 ± 2.6 kJ/mol Calorimetry

Experimental and Computational Protocols
The energetic data presented in this guide are derived from a combination of experimental and

computational methodologies.

Experimental Protocol: Calorimetry

The experimental enthalpy of formation for 1,3,5-trithiane was determined using calorimetric

techniques.[5][6] This typically involves measuring the heat of combustion or reaction of the

compound and then applying Hess's law to derive the standard enthalpy of formation. The

enthalpy of sublimation, also determined experimentally, is used to convert the enthalpy of

formation from the solid to the gaseous state.[5][6]

Computational Protocol: Ab Initio Calculations
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The theoretical energetic data were obtained from high-level ab initio molecular orbital

calculations.[1][3]

G3(MP2) Theory: This is a composite computational method used to calculate accurate

thermochemical data, such as enthalpies of formation and activation energies.[1]

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is a high-

level, accurate quantum chemical method used to calculate the binding energies of the non-

covalent dimers. The F12 designation indicates an explicitly correlated method that

accelerates the convergence with respect to the basis set size.[3][4]

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory

was employed for geometry optimizations and frequency calculations of the

thioformaldehyde dimers.[3][4]

The calculations utilized various triple-ζ basis sets augmented with diffuse and polarization

functions to accurately describe the electronic structure of the molecules.[2][3]

Reaction Pathway Diagram
The following diagram illustrates the comparative pathways for thioformaldehyde dimerization

and trimerization.
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Caption: Reaction pathways for thioformaldehyde oligomerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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